molecular formula C25H28N4O2 B12673684 2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) CAS No. 138571-66-1

2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)

Cat. No.: B12673684
CAS No.: 138571-66-1
M. Wt: 416.5 g/mol
InChI Key: LTLBITJBNYSFHV-UHFFFAOYSA-N
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Description

2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes two imidazole rings connected by a pentanediylbis(oxy-4,1-phenylene) linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) typically involves the reaction of 1,5-dibromopentane with 4-hydroxybenzaldehyde to form a bis(benzaldehyde) intermediate. This intermediate is then reacted with 1-methylimidazole in the presence of a base such as potassium carbonate to yield the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride; usually performed in an alcohol solvent like methanol at low temperatures.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity. The imidazole rings can coordinate with metal ions, affecting various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)
  • 2,2’-(1,6-Hexanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)

Uniqueness

Compared to similar compounds, 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) has a unique pentanediyl linker, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

138571-66-1

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-methyl-2-[4-[5-[4-(1-methylimidazol-2-yl)phenoxy]pentoxy]phenyl]imidazole

InChI

InChI=1S/C25H28N4O2/c1-28-16-14-26-24(28)20-6-10-22(11-7-20)30-18-4-3-5-19-31-23-12-8-21(9-13-23)25-27-15-17-29(25)2/h6-17H,3-5,18-19H2,1-2H3

InChI Key

LTLBITJBNYSFHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4=NC=CN4C

Origin of Product

United States

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